![molecular formula C19H18F2N2O2 B7592751 N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide, also known as Boc-D-Fmk, is a chemical compound that has been widely used in scientific research as a tool for studying the mechanisms of protease enzymes. Proteases are enzymes that catalyze the breakdown of proteins into smaller peptides, and they play a crucial role in various biological processes, including digestion, blood clotting, and immune response. Boc-D-Fmk has been shown to be a potent inhibitor of several proteases, making it a valuable tool for studying their functions.
Wirkmechanismus
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide works by irreversibly binding to the active site of proteases, preventing them from catalyzing the breakdown of proteins. The compound contains a reactive electrophilic group that reacts with the nucleophilic residues in the active site of the enzyme, forming a covalent bond. This covalent bond is stable and irreversible, meaning that the enzyme is permanently inhibited.
Biochemical and physiological effects:
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several proteases, including caspases, calpains, and cathepsins. These enzymes play crucial roles in various biological processes, including apoptosis, inflammation, and cancer progression. By inhibiting these enzymes, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can help researchers understand their functions and develop new therapies for diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several proteases, making it a valuable tool for studying their functions. Another advantage is that it is relatively easy to synthesize, making it readily available for researchers. However, one limitation is that it is an irreversible inhibitor, meaning that it permanently inhibits the enzyme. This can make it difficult to study the effects of transient protease activity. Additionally, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide in scientific research. One direction is the development of new protease inhibitors based on the structure of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide. By modifying the structure of the compound, researchers may be able to develop more potent and selective inhibitors of specific proteases. Another direction is the use of N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide in drug discovery. By identifying new protease targets and developing inhibitors for them, researchers may be able to develop new therapies for diseases such as cancer and inflammation. Finally, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide may also have potential applications in biotechnology, such as the production of recombinant proteins and the development of biosensors.
Synthesemethoden
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the reaction of the protected amine with a cyclopropane carboxylic acid derivative. The resulting compound is then deprotected to yield N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has been widely used in scientific research as a tool for studying the mechanisms of protease enzymes. It has been shown to be a potent inhibitor of several proteases, including caspases, calpains, and cathepsins. These enzymes play crucial roles in various biological processes, including apoptosis, inflammation, and cancer progression. By inhibiting these enzymes, N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can help researchers understand their functions and develop new therapies for diseases.
Eigenschaften
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-13-6-7-17(21)15(8-13)14-9-16(14)19(25)23-11-18(24)22-10-12-4-2-1-3-5-12/h1-8,14,16H,9-11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHALUMKKWVPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC(=O)NCC2=CC=CC=C2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

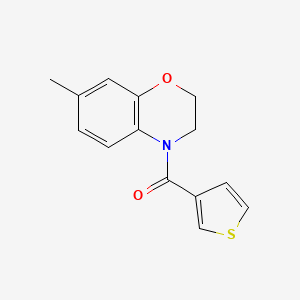
![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)


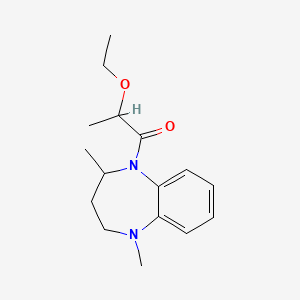
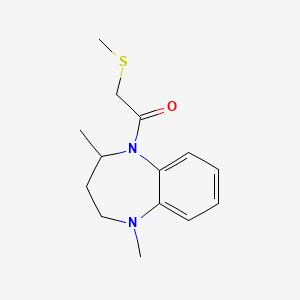
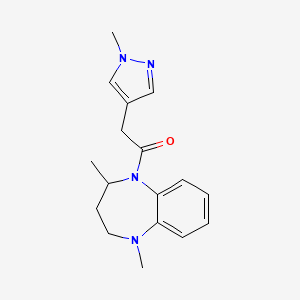
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
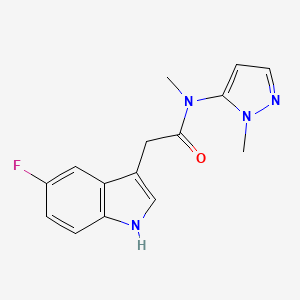
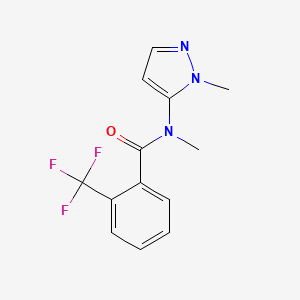
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
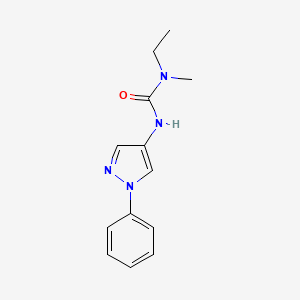
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)